3-Ethoxy-3-hydroxyprop-2-enenitrile
Description
3-Ethoxy-3-hydroxyprop-2-enenitrile is an α,β-unsaturated nitrile derivative characterized by a hydroxy group and an ethoxy substituent on the same carbon atom. This article focuses on comparisons with compounds sharing functional groups (e.g., nitrile, alkoxy, or hydroxy groups) or α,β-unsaturated frameworks, drawing from synthesis methods, spectral data, and substituent effects documented in diverse sources.
Properties
CAS No. |
142470-26-6 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-ethoxy-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h3,7H,2H2,1H3 |
InChI Key |
DITCSVQQHTZCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CC#N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-ethoxy-3-hydroxyprop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl vinyl ether with cyanoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
3-Ethoxy-3-hydroxyprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids can lead to the formation of different esters.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
The medicinal applications of 3-Ethoxy-3-hydroxyprop-2-enenitrile are noteworthy, particularly in the development of pharmaceuticals. Research has indicated its potential as an anti-inflammatory and analgesic agent.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of 3-Ethoxy-3-hydroxyprop-2-enenitrile exhibited significant anti-inflammatory effects in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for further development as a therapeutic agent for inflammatory diseases .
Organic Synthesis
In organic synthesis, 3-Ethoxy-3-hydroxyprop-2-enenitrile serves as an important intermediate. It can be utilized in the synthesis of more complex molecules through various reactions such as Michael additions and cycloadditions.
Example Reaction:
The compound can react with Michael acceptors to form larger cyclic structures, which are valuable in drug discovery and development.
Table 2: Reactions Involving 3-Ethoxy-3-hydroxyprop-2-enenitrile
| Reaction Type | Description |
|---|---|
| Michael Addition | Reacts with α,β-unsaturated carbonyl compounds |
| Cycloaddition | Forms cyclic products useful in pharmaceuticals |
Material Science Applications
In material science, 3-Ethoxy-3-hydroxyprop-2-enenitrile has been explored for its potential use in polymer chemistry. Its ability to undergo polymerization makes it suitable for creating new materials with specific properties.
Case Study: Polymer Development
Research has shown that incorporating 3-Ethoxy-3-hydroxyprop-2-enenitrile into polymer matrices enhances mechanical properties and thermal stability. This application is particularly relevant in the production of coatings and adhesives .
Mechanism of Action
The mechanism by which 3-ethoxy-3-hydroxyprop-2-enenitrile exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-Ethoxy-2-(2-pyridinyl)propenonitrile
Structure : Differs by replacing the hydroxy group in 3-Ethoxy-3-hydroxyprop-2-enenitrile with a 2-pyridinyl substituent.
Synthesis : Prepared via condensation of 2-pyridinylacetonitrile with triethoxycarbonium salt in acetic anhydride using ZnCl₂ as a catalyst at 100–120°C .
Key Properties :
- IR : Strong nitrile absorption (~2220 cm⁻¹) and conjugated carbonyl stretch (~1680 cm⁻¹).
- NMR: Distinct signals for ethoxy (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for OCH₂) and pyridinyl protons (aromatic δ ~7–8.5 ppm) . This substitution likely enhances thermal stability but reduces hydrogen-bonding capacity.
(2Z)-3-[4-(Dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile
Structure: Features a dimethylaminophenyl group and a methoxyimino substituent instead of ethoxy/hydroxy groups. Synthesis: Commercial availability suggests a multi-step route involving condensation of nitrile precursors with imino intermediates . Key Properties:
- Molecular Formula : C₁₃H₁₄N₃O.
- Applications: Likely used in coordination chemistry or as a ligand due to its electron-rich dimethylamino group .
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile
Structure : Contains a phenylsulfonyl electron-withdrawing group and a thiophene ring.
Synthesis : Likely involves sulfonation of a thienylpropenenitrile precursor.
Key Properties :
- Molecular Formula: C₁₃H₉NO₂S₂.
- Molar Mass : 275.35 g/mol .
Comparison : The sulfonyl group drastically alters electronic properties, stabilizing the α,β-unsaturated system through resonance. This contrasts with the ethoxy group in 3-Ethoxy-3-hydroxyprop-2-enenitrile, which is electron-donating and may increase susceptibility to electrophilic attack.
Data Table: Structural and Functional Comparisons
Research Findings and Substituent Effects
- Electron-Donating vs. Withdrawing Groups : Ethoxy/hydroxy groups in the target compound enhance polarity and solubility but may reduce stability under acidic conditions compared to sulfonyl or pyridinyl substituents .
- Synthetic Complexity: The hydroxy-ethoxy combination in 3-Ethoxy-3-hydroxyprop-2-enenitrile likely requires protective group strategies during synthesis, unlike analogs with non-reactive substituents (e.g., sulfonyl) .
Biological Activity
3-Ethoxy-3-hydroxyprop-2-enenitrile is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 142095-55-4 |
| Molecular Formula | C6H7NO3 |
| Molecular Weight | 141.12 g/mol |
| IUPAC Name | 3-Ethoxy-3-hydroxyprop-2-enenitrile |
Structure
The structure of 3-Ethoxy-3-hydroxyprop-2-enenitrile features a hydroxyl group and an ethoxy group on a propene backbone with a nitrile functional group, which is significant for its biological activity.
The biological activity of 3-Ethoxy-3-hydroxyprop-2-enenitrile is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against several bacterial strains, potentially through disruption of cell membrane integrity or inhibition of metabolic pathways.
- Anticancer Properties : Research suggests that this compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells . The specific molecular targets are still being elucidated.
- Anti-inflammatory Effects : There is evidence that 3-Ethoxy-3-hydroxyprop-2-enenitrile may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives, including 3-Ethoxy-3-hydroxyprop-2-enenitrile, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that treatment with 3-Ethoxy-3-hydroxyprop-2-enenitrile resulted in decreased viability and increased apoptosis rates compared to untreated controls. These findings support further investigation into its use as an anticancer agent .
Pharmacological Studies
Recent pharmacological studies have focused on the compound's safety profile and therapeutic index. Toxicological assessments indicate that at lower concentrations, it exhibits minimal cytotoxicity while maintaining efficacy against target cells .
Comparative Analysis
A comparative analysis of 3-Ethoxy-3-hydroxyprop-2-enenitrile with similar compounds revealed unique properties that may enhance its biological activity:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-Ethoxy-3-hydroxyprop-2-enenitrile | Moderate | High | Moderate |
| Similar Compound A | Low | Moderate | High |
| Similar Compound B | High | Low | Low |
This table illustrates the distinct profile of 3-Ethoxy-3-hydroxyprop-2-enenitrile compared to other compounds, highlighting its potential as a multifunctional therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Ethoxy-3-hydroxyprop-2-enenitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, analogous nitrile compounds (e.g., 3-Ethoxy-2-(2-pyridinyl)propenonitrile) are synthesized using ZnCl₂ as a catalyst in anhydrous conditions, with precursors like acetonitrile derivatives and ethoxy-containing reagents. Reaction temperatures (e.g., 100–120°C) and solvent selection (e.g., acetic anhydride) are critical for minimizing side products. Post-synthesis purification via vacuum distillation or column chromatography is recommended. Optimization studies should systematically vary catalysts (e.g., Lewis acids), solvent polarity, and stoichiometric ratios .
Q. Which spectroscopic techniques are most effective for characterizing 3-Ethoxy-3-hydroxyprop-2-enenitrile?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the ethoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and hydroxyl proton (broad peak at δ ~5–6 ppm).
- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch), ~3400 cm⁻¹ (O-H stretch), and ~1100 cm⁻¹ (C-O-C ether stretch).
- Mass Spectrometry (MS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : For validating purity (C, H, N percentages). Cross-referencing with literature data from structurally similar compounds (e.g., substituted propenenitriles) is advised .
Q. What safety protocols are essential when handling 3-Ethoxy-3-hydroxyprop-2-enenitrile in the lab?
- Methodological Answer : Based on safety data for analogous nitriles (e.g., 3-Ethoxypropionitrile):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : In airtight containers away from oxidizing agents.
- Emergency Measures : Immediate rinsing with water for skin/eye contact; ChemTrec (1-800-424-9300) for spills .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for 3-Ethoxy-3-hydroxyprop-2-enenitrile derivatives?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or impurities. Strategies include:
- Multi-technique Validation : Cross-check NMR, IR, and MS data.
- Variable Temperature NMR : To detect dynamic equilibria.
- Chromatographic Purity Checks : HPLC or GC-MS to rule out contaminants.
- Computational Modeling : DFT calculations to predict spectral profiles and compare with experimental results .
Q. What strategies are recommended for controlling impurities during the synthesis of 3-Ethoxy-3-hydroxyprop-2-enenitrile?
- Methodological Answer : Impurity profiles must align with pharmacopeial standards (e.g., USP guidelines). Steps include:
- Reagent Purity : Use ≥99% purity starting materials.
- In-process Monitoring : TLC or inline IR to track reaction progress.
- Post-synthesis Filtration/Crystallization : To remove unreacted intermediates.
- Acceptance Criteria : Limit unspecified impurities to <0.1% via quantitative NMR or LC-MS .
Q. How can reaction mechanisms for 3-Ethoxy-3-hydroxyprop-2-enenitrile formation be experimentally validated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to infer mechanistic steps.
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/hydrogen transfer.
- Intermediate Trapping : Quench reactions at intervals and isolate intermediates (e.g., via cold trapping).
- Computational Evidence : Compare activation energies of proposed pathways using software like Gaussian .
Q. What statistical methods are appropriate for analyzing reproducibility issues in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst loading, solvent ratio).
- ANOVA : To assess significance of factor interactions.
- Control Charts : Track yield variability across batches.
- Error Analysis : Calculate standard deviations and confidence intervals for replicate experiments .
Data Presentation and Critical Analysis
Q. How should researchers present conflicting data on the stability of 3-Ethoxy-3-hydroxyprop-2-enenitrile under varying pH conditions?
- Methodological Answer :
- Comparative Tables : Tabulate degradation rates (e.g., half-life) at different pH values.
- Arrhenius Plots : To extrapolate stability under storage conditions.
- Mechanistic Hypotheses : Propose acid/base-catalyzed hydrolysis pathways based on LC-MS identification of degradation products.
- Peer Review : Compare findings with published stability studies on analogous nitriles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
